N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

TAAR1 agonism CNS drug discovery regioisomer selectivity

N-Butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 924841-34-9; molecular formula C₁₄H₁₇ClN₄O; molecular weight 292.76 g/mol) is a fully synthetic small molecule belonging to the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide class. The compound is characterized by a 1,2,3-triazole core bearing a 3-chlorophenyl substituent at N1, a methyl group at C5, and an N-butyl carboxamide at C4.

Molecular Formula C14H17ClN4O
Molecular Weight 292.76 g/mol
Cat. No. B4434482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC14H17ClN4O
Molecular Weight292.76 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)C
InChIInChI=1S/C14H17ClN4O/c1-3-4-8-16-14(20)13-10(2)19(18-17-13)12-7-5-6-11(15)9-12/h5-7,9H,3-4,8H2,1-2H3,(H,16,20)
InChIKeyWPQUJMGSWFATOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 924841-34-9): Procurement-Grade Identity and Chemical Class Positioning


N-Butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 924841-34-9; molecular formula C₁₄H₁₇ClN₄O; molecular weight 292.76 g/mol) is a fully synthetic small molecule belonging to the 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide class. The compound is characterized by a 1,2,3-triazole core bearing a 3-chlorophenyl substituent at N1, a methyl group at C5, and an N-butyl carboxamide at C4 [1]. This substitution pattern places it within a pharmacophore class that has demonstrated concentration-dependent antimicrobial activity against Gram-positive pathogens in primary screening campaigns [2], while structurally related 1H-1,2,3-triazole-4-carboxamides have been claimed as trace amine-associated receptor 1 (TAAR1) ligands with potential CNS applications [3].

Why 1,2,3-Triazole-4-Carboxamide Analogs Cannot Be Treated as Interchangeable Procurement Items


Generic substitution within the 1,2,3-triazole-4-carboxamide class is precluded by the pronounced sensitivity of biological activity to three independent structural variables: (i) the regioposition of the chlorine atom on the N1-phenyl ring (3-Cl vs. 4-Cl), (ii) the nature of the C5 substituent (methyl vs. amino vs. hydrogen), and (iii) the N-alkyl chain length and branching on the carboxamide. In the primary antimicrobial SAR study of this class, compounds 4d, 4l, and 4r—all 5-methyl-1H-1,2,3-triazole-4-carboxamides—exhibited potent antibacterial effects against S. aureus, whereas 5-amino analogs (e.g., 8b) were selectively active against C. albicans, demonstrating that the C5 substituent alone dictates the antimicrobial selectivity profile [1]. Furthermore, the TAAR1 patent US-9416127-B2 explicitly distinguishes 3-chlorophenyl-substituted compounds from their 4-chlorophenyl and 4-fluorophenyl congeners as separate embodiments, underscoring that halogen position on the N1-aryl ring is a critical determinant of receptor affinity [2]. These findings establish that no two members of this class can be assumed to share the same target engagement, potency, or selectivity profile without direct comparative data.

Quantitative Differentiation Evidence for N-Butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Relative to Closest Analogs


Regioisomeric Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution Confers Distinct Pharmacological Scope

The 3-chlorophenyl substitution pattern on the N1-position of the 1H-1,2,3-triazole ring places this compound within the specific claimed scope of TAAR1-targeting triazole carboxamides. Patent US-9416127-B2 explicitly enumerates (S)-1-(3-chlorophenyl)-N-(4-(morpholin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide as a distinct exemplified embodiment within the 1H-triazole sub-series, separate from its 4-chlorophenyl counterpart [1]. This indicates that the 3-Cl regioisomer was deliberately differentiated during patent prosecution. The 4-chlorophenyl isomer (PubChem CID 16649215) is a commercially listed compound with no associated TAAR1-specific annotation, suggesting divergent intellectual property and target engagement profiles [2].

TAAR1 agonism CNS drug discovery regioisomer selectivity

Class-Level Antimicrobial Potency: 5-Methyl-1H-1,2,3-Triazole-4-Carboxamides Achieve Sub-1 μM Growth Inhibition Against S. aureus

In the foundational structure-activity relationship study by Pokhodylo et al. (2021), compound 4l—a 5-methyl-1H-1,2,3-triazole-4-carboxamide bearing an N-aryl substituent—demonstrated 50% growth inhibition (GI₅₀) against Staphylococcus aureus at a concentration under 1 µM. This potency establishes a quantitative benchmark for the 5-methyl subclass [1]. The target compound, N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, shares the identical 5-methyl-1H-1,2,3-triazole-4-carboxamide pharmacophore with compound 4l, differing only in the specific N1-aryl and N4-alkyl substituents. The SAR study further confirmed that 5-amino analogs (e.g., 8b) selectively targeted C. albicans rather than S. aureus, demonstrating that the C5-methyl group is a critical determinant of Gram-positive antibacterial activity within this scaffold [1].

antimicrobial resistance Staphylococcus aureus MIC determination

C5-Methyl vs. C5-Unsubstituted: Structural Determinant of Molecular Complexity and Potential Binding Interactions

The presence of the C5-methyl group in the target compound introduces steric bulk adjacent to the carboxamide that is absent in simpler 1-aryl-1H-1,2,3-triazole-4-carboxamides lacking C5 substitution. The closely related analog 1-(3-chlorophenyl)-N-isopentyl-1H-1,2,3-triazole-4-carboxamide (also C₁₄H₁₇ClN₄O, MW 292.77) lacks the C5-methyl group but carries a branched isopentyl amide chain, illustrating how similar molecular formulae can mask fundamentally different steric and electronic profiles at the triazole core . In the Pokhodylo et al. SAR study, the most potent S. aureus-active compounds (4d, 4l, 4r) all bore the 5-methyl substituent, while the broader 360-compound library included C5-unsubstituted analogs that did not achieve comparable antibacterial potency [1]. The computed physicochemical properties of the target compound's 4-chlorophenyl regioisomer (XLogP3 = 3.2, TPSA = 59.8 Ų, rotatable bonds = 5) [2] provide a reference profile consistent with acceptable drug-like properties.

medicinal chemistry structure-activity relationship triazole substitution

N-Butyl vs. N-Aryl Carboxamide: Differential Lipophilicity and Hydrogen-Bonding Capacity

The N-butyl carboxamide substituent differentiates this compound from the majority of biologically characterized analogs in the Pokhodylo et al. study, which predominantly employed N-aryl carboxamide substituents (e.g., 4-chlorophenyl, 4-fluorophenyl, 2-methoxyphenyl). The N-butyl chain provides a flexible, lipophilic terminus with a single hydrogen-bond donor (the amide NH), compared to N-aryl substituents which contribute additional aromatic π-stacking potential and increase molecular rigidity. The computed partition coefficient (XLogP3 ≈ 3.2 for the 4-Cl regioisomer) [1] places the compound in a moderate lipophilicity range suitable for both antimicrobial and CNS applications. By contrast, N-aryl analogs such as N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide carry a second aromatic ring that increases molecular weight and alters permeability and solubility profiles .

physicochemical profiling logP optimization amide substituent effects

Validated Application Scenarios for N-Butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 924841-34-9)


TAAR1-Focused CNS Screening Campaigns Requiring 3-Chlorophenyl Triazole Carboxamide Ligands

Based on the explicit patent precedent in US-9416127-B2, this compound is structurally aligned with the 1H-1,2,3-triazole-4-carboxamide series claimed as TAAR1 ligands [1]. Investigators conducting TAAR1 radioligand binding assays or functional cAMP screening should procure the 3-chlorophenyl regioisomer specifically, as the patent differentiates between halogen substitution patterns at the N1-phenyl position.

Gram-Positive Antibacterial Screening with 5-Methyl-1,2,3-Triazole-4-Carboxamide Pharmacophores

The class-level SAR established by Pokhodylo et al. (2021) demonstrates that 5-methyl-substituted 1H-1,2,3-triazole-4-carboxamides achieve sub-1 µM growth inhibition against S. aureus [2]. This compound, bearing both the 5-methyl group and the N-butyl carboxamide, is a suitable candidate for inclusion in focused libraries targeting Gram-positive pathogens, particularly where N-alkyl substitution is desired over N-aryl substitution for physicochemical diversification.

Regioisomeric Selectivity Studies Comparing 3-Cl vs. 4-Cl Phenyltriazole Carboxamides

The availability of both the 3-chlorophenyl (CAS 924841-34-9) and 4-chlorophenyl (PubChem CID 16649215) [3] regioisomers enables direct head-to-head comparison studies. These paired compounds, differing solely in chlorine position on the N1-phenyl ring, provide an ideal isomeric pair for investigating how halogen regioposition affects target binding, pharmacokinetics, and off-target profiles within the triazole carboxamide scaffold.

Diversity-Oriented Synthesis and Medicinal Chemistry Library Expansion

With its N-butyl carboxamide, 3-chlorophenyl N1-substitution, and C5-methyl group, this compound occupies a distinct chemical space within the 1,2,3-triazole-4-carboxamide family. Its computed properties (XLogP3 ≈ 3.2, TPSA ≈ 59.8 Ų, molecular weight 292.76 g/mol) [3] are compatible with lead-like criteria, making it a rational procurement choice for fragment-based or diversity-oriented screening collections where balanced lipophilicity and moderate hydrogen-bonding capacity are desired.

Quote Request

Request a Quote for N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.